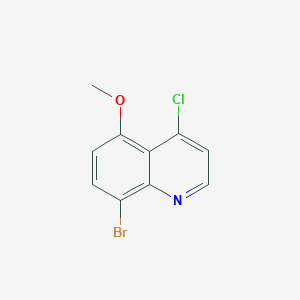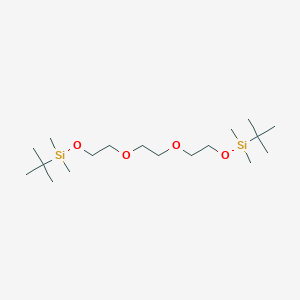
2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,14,14,15,15-Octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane is a silicon-containing organic compound with the molecular formula C18H42O4Si2. This compound is characterized by its unique structure, which includes multiple oxygen and silicon atoms, making it a subject of interest in various fields of scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,14,14,15,15-Octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Vorbereitungsmethoden
The synthesis of 2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane typically involves the reaction of silane derivatives with organic compounds containing oxygen atoms. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound .
Analyse Chemischer Reaktionen
2,2,3,3,14,14,15,15-Octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of 2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane involves its interaction with molecular targets through its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as drug delivery or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Compared to other silicon-containing compounds, 2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane is unique due to its multiple oxygen atoms and specific structural arrangement. Similar compounds include:
2,2,3,3,14,14,15,15-Octamethyl-4,13-dioxa-3,14-disilahexadeca-7,9-diyne: Differing by the presence of a diyne group.
2,2,3,3,14,14,15,15-Octamethyl-5-vinyl-4,13-dioxa-3,14-disilahexadecane: Differing by the presence of a vinyl group.
Eigenschaften
IUPAC Name |
tert-butyl-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O4Si2/c1-17(2,3)23(7,8)21-15-13-19-11-12-20-14-16-22-24(9,10)18(4,5)6/h11-16H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMXCJJJAXWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
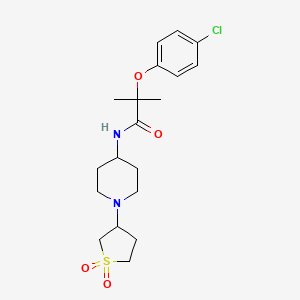
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
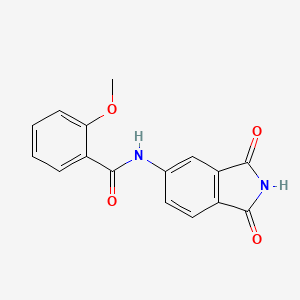


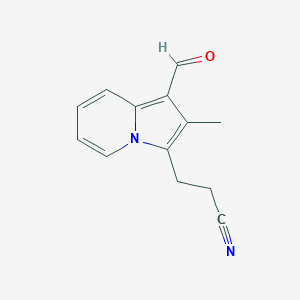
![6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B2583648.png)
![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)
![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)

